

Application Notes and Protocols: Canine C-Peptide Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-Peptide, dog

Cat. No.: B612701

[Get Quote](#)

These application notes provide a detailed protocol for the quantitative determination of canine C-peptide in plasma samples using a radioimmunoassay (RIA). This assay is a valuable tool for researchers, scientists, and drug development professionals studying pancreatic beta-cell function and insulin secretion in dogs.

Principle of the Procedure

The canine C-peptide RIA is a competitive binding assay. The assay measures the concentration of C-peptide in a sample by its ability to compete with a fixed amount of radiolabeled C-peptide (tracer) for binding to a limited amount of specific antibody. In this assay, a mixture of the sample (containing unlabeled C-peptide), a constant amount of ¹²⁵I-labeled canine C-peptide, and a specific primary antibody is incubated. During incubation, the unlabeled C-peptide from the sample and the radiolabeled C-peptide bind to the primary antibody in a competitive manner. A secondary antibody is then added to precipitate the primary antibody-antigen complex. The radioactivity of the precipitate is inversely proportional to the concentration of C-peptide in the sample. The concentration of C-peptide in the unknown samples is determined by comparing the results to a standard curve generated with known concentrations of canine C-peptide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the canine C-peptide RIA, compiled from validation studies.^{[1][2]}

Table 1: Assay Performance Characteristics

| Parameter | Value |
|---|--|
| Standard Curve Range | 0.028 to 3.0 nmol/l |
| Detection Limit (Sensitivity) | 0.028 nmol/l |
| Intra-assay Coefficient of Variation (CV) | 3-5% (in the optimal range of 0.3 to 0.8 nmol/l) |
| Inter-assay Coefficient of Variation (CV) | 6-9% (in the optimal range of 0.3 to 0.8 nmol/l) |
| Average Recovery | 100.6% |

Table 2: Cross-Reactivity

| Substance | Cross-Reactivity |
|--------------------|---------------------|
| Canine Insulin | No cross-reactivity |
| Porcine Proinsulin | No cross-reactivity |
| Bovine Proinsulin | No cross-reactivity |
| Human C-peptide | No cross-reactivity |

Table 3: Typical Fasting Plasma Canine C-Peptide Concentrations

| Dog Group | Mean Concentration (\pm SEM) |
|---------------|---------------------------------|
| Normal Dogs | 0.089 \pm 0.021 nmol/l |
| Diabetic Dogs | -0.005 \pm 0.007 nmol/l |

Experimental Protocols

This section provides a detailed methodology for performing the canine C-peptide RIA.

3.1. Sample Collection and Storage

- Collect blood samples into tubes containing EDTA as an anticoagulant and a protease inhibitor such as aprotinin (Trasylol), typically 500 KIU/ml.[3]
- Immediately place the samples on ice.
- Separate the plasma by centrifugation at 4°C as soon as possible (e.g., for 15 minutes at 1000 x g within 30 minutes of collection).[4]
- Store the plasma samples at -20°C or lower until the assay is performed.[3][5] Avoid multiple freeze-thaw cycles.[4][6]

3.2. Reagent Preparation

- RIA Buffer: Prepare a 0.04 M sodium phosphate buffer, pH 7.4, containing 0.1 M NaCl and 0.1 g/l NaN₃. Add a protease inhibitor such as Contrykal® at a concentration of 80,000 U/l.[2]
- Canine C-Peptide Standards: Prepare a stock solution of synthetic canine C-peptide. Create a series of standards by serially diluting the stock solution with RIA buffer to cover the desired concentration range (e.g., 0.028 to 3.0 nmol/l).[1][2]
- 125I-Labeled Canine C-Peptide (Tracer): Radioiodination of synthetic Tyr-canine C-peptide can be performed using a modified chloramine-T method.[1][2] The specific activity and purification of the tracer are critical for assay performance. The tracer is diluted in RIA buffer to a specific activity (e.g., counts per minute, CPM) as determined by assay optimization.
- Primary Antibody (Anti-Canine C-Peptide Serum): Dilute the specific antiserum in RIA buffer to the optimal concentration determined by titration experiments.
- Secondary Antibody (Precipitating Antibody): Use a rabbit anti-guinea pig serum (if the primary antibody is raised in guinea pigs) diluted in RIA buffer.[1][2] The optimal dilution should be determined to ensure complete precipitation of the primary antibody complex.

3.3. Assay Procedure

- Assay Setup:

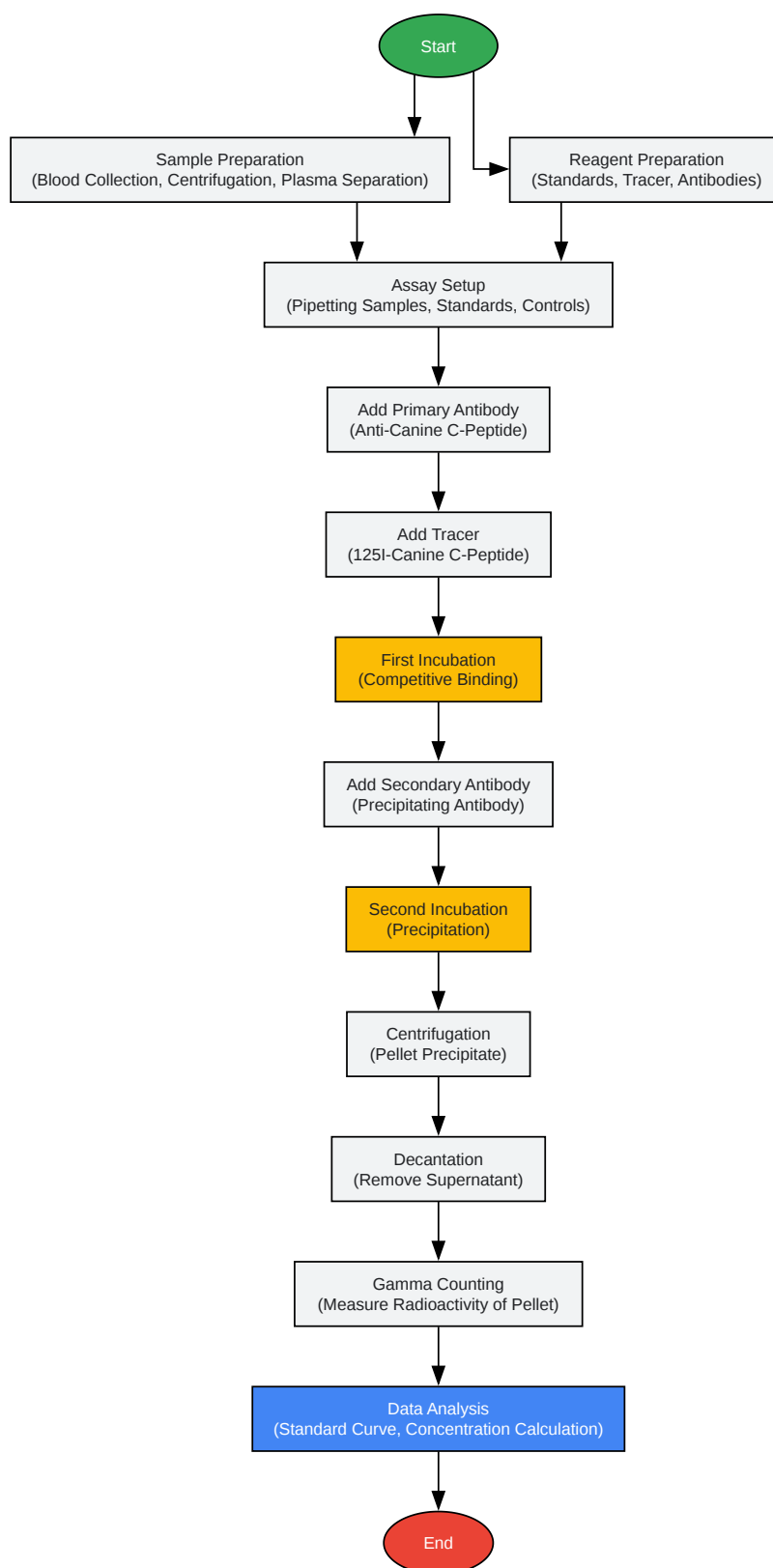
- Label tubes for standards, quality controls, and unknown samples. It is recommended to run all samples in duplicate.
- Add the appropriate volume of RIA buffer to each tube.
- Addition of Reagents:
 - Pipette the standard solutions, quality controls, and plasma samples into their respective tubes.
 - Add the diluted primary antibody to all tubes except the non-specific binding (NSB) tubes.
 - Add the ¹²⁵I-labeled canine C-peptide (tracer) to all tubes.
- Incubation:
 - Vortex all tubes gently.
 - Incubate the tubes at 4°C for a specified period, typically 24-48 hours, to allow for competitive binding.[3]
- Precipitation:
 - Add the diluted secondary antibody to all tubes.
 - Incubate for a sufficient time at 4°C to allow for the formation of a precipitate.
- Centrifugation and Decantation:
 - Centrifuge the tubes to pellet the precipitate.
 - Carefully decant the supernatant.
- Counting:
 - Measure the radioactivity of the pellet in each tube using a gamma counter.

3.4. Data Analysis

- Calculate the average counts per minute (CPM) for each set of duplicates.
- Subtract the average CPM of the non-specific binding (NSB) tubes from all other tube counts.
- Calculate the percentage of bound tracer (%B/B0) for each standard, control, and sample using the following formula: $\%B/B0 = [(Sample \text{ or } Standard \text{ CPM} - NSB \text{ CPM}) / (Zero \text{ Standard CPM} - NSB \text{ CPM})] \times 100$
- Construct a standard curve by plotting the %B/B0 for each standard against its known concentration on a log-logit or semi-log graph.
- Determine the concentration of canine C-peptide in the unknown samples by interpolating their %B/B0 values from the standard curve.

Visualizations

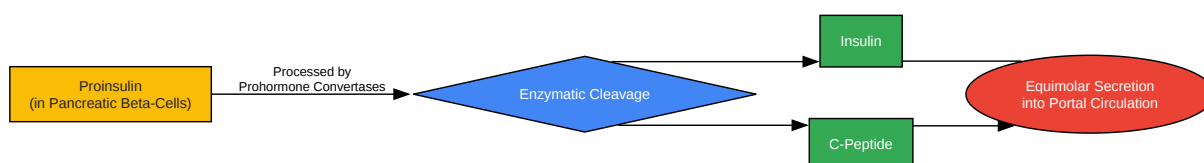
Canine C-Peptide RIA Workflow



[Click to download full resolution via product page](#)

Caption: Workflow diagram illustrating the key steps of the canine C-peptide radioimmunoassay.

Proinsulin to Insulin and C-Peptide Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Diagram showing the cleavage of proinsulin into insulin and C-peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. assaygenie.com [assaygenie.com]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Canine C-Peptide Radioimmunoassay (RIA)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b612701#canine-c-peptide-radioimmunoassay-ria-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com